What is 4-(Fmoc-amino)piperidine hydrochloride
What is 4-(Fmoc-amino)piperidine hydrochloride
An In-Depth Technical Guide to 4-(Fmoc-amino)piperidine Hydrochloride for Researchers and Drug Development Professionals
Introduction
4-(Fmoc-amino)piperidine hydrochloride is a versatile chemical compound extensively utilized in the fields of organic synthesis, medicinal chemistry, and drug discovery.[1] It serves as a crucial building block, particularly in the synthesis of peptide-based therapeutics. The defining feature of this compound is the fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino functionality of the piperidine ring. This group is stable under various reaction conditions but can be selectively removed under mild basic conditions, making it an ideal component for solid-phase peptide synthesis (SPPS).[1][2] Its application extends to enhancing the solubility and bioavailability of drug candidates, making it a valuable asset in pharmaceutical formulation.[1] This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols for laboratory use.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-(Fmoc-amino)piperidine hydrochloride is presented in the table below.
| Property | Value |
| CAS Number | 221352-86-9[1][3] |
| Molecular Formula | C₂₀H₂₂N₂O₂·HCl[1][3][4] |
| Molecular Weight | 358.87 g/mol [1][3] |
| Purity | ≥ 98% (HPLC)[1] |
| Appearance | White solid[1] |
| Storage Conditions | 0-8 °C[1] |
| MDL Number | MFCD01321024[1][3] |
| PubChem ID | 2756218[1] |
Key Applications
4-(Fmoc-amino)piperidine hydrochloride is a valuable reagent in several areas of chemical and biomedical research.
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Peptide Synthesis : Its primary application is as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group provides protection for the amino group, allowing for the sequential addition of amino acids to a growing peptide chain.[1]
-
Drug Development : The piperidine scaffold is a common motif in many bioactive compounds and approved drugs.[5] Incorporating this moiety can enhance the pharmacological properties of drug candidates, such as their stability, bioavailability, and receptor binding affinity.[1][6]
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Bioconjugation : This compound is employed in bioconjugation techniques to link biomolecules to other molecules or surfaces. This is particularly useful in the development of targeted drug delivery systems.[1][2]
-
Neuroscience Research : It is used in the synthesis of novel compounds that can interact with neurotransmitter systems, aiding in the investigation of neurological pathways and the development of potential treatments for neurodegenerative diseases.[1][6]
-
Materials Science : The functionalized piperidine ring can be incorporated into polymers to create advanced materials with specific properties for various industrial applications.[1]
Experimental Protocols: Incorporation in Solid-Phase Peptide Synthesis (SPPS)
The following section details a standard protocol for the incorporation of 4-(Fmoc-amino)piperidine hydrochloride into a peptide sequence using manual Fmoc-based solid-phase synthesis.
Resin Preparation and Swelling
-
Objective : To prepare the solid support for peptide synthesis.
-
Procedure :
Fmoc Deprotection
-
Objective : To remove the Fmoc protecting group from the N-terminus of the resin or the last coupled amino acid, exposing a free amine for the next coupling step.
-
Procedure :
-
Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.[7][8][9]
-
Agitate the mixture for 3-5 minutes at room temperature and then drain the solution.[7][8]
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-20 minutes.[7][8][9]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[7][8][9]
-
A Kaiser test can be performed to confirm the presence of free primary amines (a positive test is indicated by a deep blue color).[9]
-
Coupling of 4-(Fmoc-amino)piperidine hydrochloride
-
Objective : To couple the 4-(Fmoc-amino)piperidine hydrochloride to the deprotected N-terminus of the growing peptide chain.
-
Procedure :
-
In a separate vial, dissolve 4-(Fmoc-amino)piperidine hydrochloride (3 equivalents relative to the resin loading capacity) and a coupling activator such as HOBt (3 equivalents) or OxymaPure® (3 equivalents) in a minimal amount of DMF.[7][9]
-
Add a coupling reagent such as DIC (3 equivalents) to the solution and allow it to pre-activate for 1-10 minutes.[7][9]
-
Add the activated solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-4 hours.[7]
-
Monitor the completion of the coupling reaction using a Kaiser test (a negative result indicates a complete reaction).[7]
-
Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and Dichloromethane (DCM).[9][10]
-
Final Cleavage and Deprotection
-
Objective : To cleave the synthesized peptide from the solid support and remove any remaining side-chain protecting groups.
-
Procedure :
-
After the final coupling and deprotection step, wash the peptide-resin with DCM and dry it under vacuum.[7]
-
Prepare a cleavage cocktail. A common cocktail is a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5, v/v/v).[7] Caution : TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[9]
-
Add the cleavage cocktail to the dry peptidyl-resin and agitate the mixture at room temperature for 2-3 hours.[7][8][9]
-
Filter the cleavage solution from the resin beads into a collection tube.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[7][8][9]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
-
Safety and Handling
-
General Precautions : Handle in accordance with good industrial hygiene and safety practices.[11] Avoid contact with skin and eyes, and do not breathe dust, mist, vapors, or spray.[11][12] Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be readily accessible.[11]
-
Personal Protective Equipment (PPE) : Wear appropriate protective clothing, gloves, and eye/face protection (compliant with OSHA's 29 CFR 1910.133 or European Standard EN166).[11] Respiratory protection is generally not required under normal use conditions with adequate ventilation.[12]
-
Fire Safety : This material is combustible.[11] In case of fire, use appropriate extinguishing media and wear self-contained breathing apparatus and full protective gear.[11] Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[11][12]
-
Storage : Keep the container tightly closed and store in a dry, well-ventilated place at the recommended temperature of 0-8 °C.[1][12]
-
Disposal : Dispose of this chemical in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(FMOC-AMINO)PIPERIDINE HYDROCHLORIDE | 221352-86-9 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 11. fishersci.com [fishersci.com]
- 12. peptide.com [peptide.com]
